molecular formula C12H13NO5 B1348641 (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid CAS No. 97534-82-2

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid

Cat. No.: B1348641
CAS No.: 97534-82-2
M. Wt: 251.23 g/mol
InChI Key: XRRRGBIMHQARMF-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C12H13NO5 and its molecular weight is 251.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pseudopeptide Foldamers

A study by Tomasini et al. (2003) introduced a 2-oxo-1,3-oxazolidine-4-carboxylic acid as a conformationally restricted building block for constructing pseudopeptide foldamers. These foldamers, synthesized up to the pentamer level, exhibited a helical conformation stabilized by intramolecular hydrogen bonds, promising for various applications with appropriate functionalization (Tomasini et al., 2003).

Synthesis and Biological Activity

Stabinsky et al. (2009) explored the cyclization of N-benzyloxycarbonyl-L-threonine and N-benzyloxycarbonyl-L-serine to produce oxazolidine-4-carboxylic acid derivatives. This method was utilized in the synthesis of active analogs like tuftsin, demonstrating an efficient and racemization-free synthetic route for peptides containing N-terminal L-oxazolidine-4-carboxylic acid residues (Stabinsky et al., 2009).

Novel Synthetic Approaches

Weber et al. (1992) reported on the synthesis and reactivity of 3-oxazolines, which are prepared from α-hydroxy aldehydes, ammonia, and a second oxo compound. The addition of carboxylic acid chlorides to the azomethine bond of oxazolines yielded various acyl and alkoxy derivatives, indicating the versatility of oxazolidine derivatives in organic synthesis (Weber et al., 1992).

Solid-Phase Peptide Synthesis

Wagner and Tilley (1990) described the synthesis of a β-hydroxyaspartic acid derivative, suitably protected for incorporation into peptides by solid-phase synthesis. This work underscores the utility of oxazolidine derivatives in the preparation of complex peptide-based structures (Wagner & Tilley, 1990).

Pro-drug Formulations

Bundgaard and Johansen (1982) studied the hydrolysis kinetics of oxazolidines derived from (-)-ephedrine or (+)-pseudoephedrine and various aldehydes and ketones, assessing their suitability as pro-drug forms. Their research highlights the potential of oxazolidines as pro-drug candidates for β-amino alcohols or drugs containing carbonyl groups, offering an innovative approach to drug delivery systems (Bundgaard & Johansen, 1982).

Safety and Hazards

The safety and hazards of “(S)-Oxazolidine-4-carboxylic acid” or “(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid” are not specified in the sources I found .

Properties

IUPAC Name

(4S)-3-phenylmethoxycarbonyl-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c14-11(15)10-7-17-8-13(10)12(16)18-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRRGBIMHQARMF-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CO1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(CO1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350876
Record name (4S)-3-[(Benzyloxy)carbonyl]-1,3-oxazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97534-82-2
Record name (-)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97534-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S)-3-[(Benzyloxy)carbonyl]-1,3-oxazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.